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molecular formula C6H8Br2O B8309318 3-(2,2-Dibromovinyl)-3-methyloxetane

3-(2,2-Dibromovinyl)-3-methyloxetane

Cat. No. B8309318
M. Wt: 255.93 g/mol
InChI Key: BYHNAGFHJZKSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497265B2

Procedure details

A 250-mL round-bottom flask was charged with 3-(2,2-dibromovinyl)-3-methyloxetane (2.177 g, 8.51 mmol) in THF (85 mL) to give a clear solution. The flask was cooled in a dry ice/acetone bath for 15 min, then n-butyllithium (7.83 mL, 19.56 mmol) (as a 2.5 M solution in hexane) was added dropwise over five min. After stirring at −78° C. for 45 min, trimethylchlorosilane (3.81 mL, 29.8 mmol) was added over 2 min. The cooling bath was removed after 30 min and the reaction was allowed to warm to RT for 30 min. The mixture was diluted with water (50 mL) and ether (50 mL). The layers were separated, and the aqueous layer was extracted with ether (25 mL). The combined organic extracts were dried over magnesium sulfate, filtered, and evaporated. The residue was dissolved in a small amount of ether and filtered through a small pad of silica gel. The filtrate was evaporated to give trimethyl((3-methyloxetan-3-yl)ethynyl)silane (1.344 g, 7.99 mmol, 94% yield) as a pale-yellow oil.
Quantity
2.177 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
7.83 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.81 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][C:4]1([CH3:8])[CH2:7][O:6][CH2:5]1.C([Li])CCC.[CH3:15][Si:16]([CH3:19])([CH3:18])Cl>C1COCC1.CCCCCC>[CH3:15][Si:16]([CH3:19])([CH3:18])[C:2]#[C:3][C:4]1([CH3:8])[CH2:7][O:6][CH2:5]1

Inputs

Step One
Name
Quantity
2.177 g
Type
reactant
Smiles
BrC(=CC1(COC1)C)Br
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.83 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
3.81 mL
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in a dry ice/acetone bath for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed after 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (50 mL) and ether (50 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a small amount of ether
FILTRATION
Type
FILTRATION
Details
filtered through a small pad of silica gel
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C[Si](C#CC1(COC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.99 mmol
AMOUNT: MASS 1.344 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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